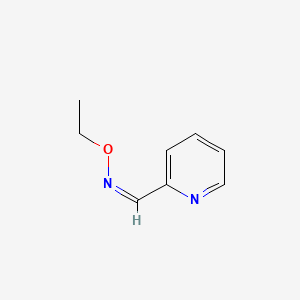

(Z)-picolinaldehyde O-ethyl oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-picolinaldehyde O-ethyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound is derived from picolinaldehyde, which is an aldehyde with a pyridine ring, and an ethyl group attached to the oxime functionality. The (Z) configuration indicates the specific geometric isomer where the substituents are on the same side of the double bond.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-picolinaldehyde O-ethyl oxime typically involves the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The resulting oxime can be purified by recrystallization from an appropriate solvent.

Reaction with Hydroxylamine Hydrochloride:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

(Z)-picolinaldehyde O-ethyl oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles.

Reduction: The oxime can be reduced to amines.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

Oxidation: Formation of nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oximes or other derivatives.

科学研究应用

Antidote for Organophosphate Poisoning

One of the most notable applications of (Z)-picolinaldehyde O-ethyl oxime is its role as an antidote for organophosphate nerve agents. Organophosphates inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxicity. Oximes like this compound can reactivate acetylcholinesterase by cleaving the phosphoryl group from the enzyme, restoring its function.

A study highlighted that compounds with a similar structure exhibited improved efficacy in reactivating acetylcholinesterase inhibited by various organophosphates compared to traditional antidotes like pralidoxime (2-PAM) and HI-6 . The effectiveness of these compounds can be attributed to their ability to penetrate the blood-brain barrier (BBB), which is crucial for addressing central nervous system effects of organophosphate poisoning .

Neuroprotective Agents

Research indicates that this compound may have neuroprotective properties beyond its use as an antidote. It has been suggested that compounds with oxime functionalities could be beneficial in treating neurodegenerative diseases by modulating acetylcholine levels and protecting neuronal integrity .

Table 1: Reactivation Efficiency of Oximes on Acetylcholinesterase

| Compound | Reactivation Rate Constant kr2 | Efficacy Compared to 2-PAM |

|---|---|---|

| This compound | Higher than 2-PAM | Improved |

| HI-6 | Variable | Standard |

| Pralidoxime (2-PAM) | Baseline | Reference |

The table above summarizes findings from various studies that assessed the reactivation efficiency of different oximes on acetylcholinesterase inhibited by organophosphates. Notably, this compound demonstrated superior reactivation capabilities compared to established antidotes.

作用机制

The mechanism of action of (Z)-picolinaldehyde O-ethyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially leading to its pharmacological effects.

相似化合物的比较

Similar Compounds

Picolinaldehyde O-methyl oxime: Similar structure but with a methyl group instead of an ethyl group.

Pyridine-2-carboxaldehyde oxime: Lacks the ethyl group, simpler structure.

Benzaldehyde oxime: Aromatic aldehyde-derived oxime, different ring structure.

Uniqueness

(Z)-picolinaldehyde O-ethyl oxime is unique due to its specific geometric configuration and the presence of both a pyridine ring and an ethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

(Z)-Picolinaldehyde O-ethyl oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its oxime functional group, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of (Z)-picolinaldehyde with ethyl hydroxylamine in the presence of an acid catalyst. The general reaction can be represented as follows:

Antimicrobial Properties

Research has indicated that oxime derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses notable antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of organophosphate poisoning. Oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. In vitro studies showed that this compound effectively reactivated AChE, suggesting its utility as a therapeutic agent in treating pesticide poisoning.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes and receptors. The oxime group can form a nucleophilic attack on the phosphorus atom in organophosphate-inhibited AChE, facilitating the reactivation of the enzyme. This action is crucial for restoring normal cholinergic function in poisoned organisms.

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. The results indicated a strong correlation between structural modifications in the oxime group and increased antimicrobial potency.

- Neuroprotection in Animal Models : In a controlled study involving mice exposed to organophosphate compounds, administration of this compound resulted in a significant reduction in mortality rates compared to untreated controls. This underscores the compound's potential as an antidote for organophosphate toxicity.

属性

IUPAC Name |

(Z)-N-ethoxy-1-pyridin-2-ylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUXGDPAWBITFJ-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。